4-(difluoromethyl)-6-(2-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
2-[4-(DIFLUOROMETHYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER is a complex organic compound known for its unique chemical structure and properties. This compound features a pyrazolo[3,4-b]pyridine core, which is a fused heterocyclic system, and is substituted with difluoromethyl and dimethyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(DIFLUOROMETHYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER typically involves multiple steps, starting from readily available starting materials. One common approach involves the construction of the pyrazolo[3,4-b]pyridine core through cyclization reactions, followed by the introduction of the difluoromethyl and dimethyl groups via selective functionalization reactions. The final step involves the etherification of the phenyl group with a suitable methylating agent under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[4-(DIFLUOROMETHYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are typically optimized to achieve the desired transformation with high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
2-[4-(DIFLUOROMETHYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[4-(DIFLUOROMETHYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and dimethyl groups play a crucial role in modulating the compound’s binding affinity and selectivity towards these targets. The compound may exert its effects by inhibiting or activating specific pathways, leading to changes in cellular functions and physiological responses.
Comparison with Similar Compounds
Similar Compounds
2-[4-(TRIFLUOROMETHYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-[4-(METHYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER: Lacks the fluorine atoms, resulting in different chemical properties.
Uniqueness
The presence of the difluoromethyl group in 2-[4-(DIFLUOROMETHYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its non-fluorinated analogues. This makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development.
Properties
Molecular Formula |
C16H15F2N3O |
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Molecular Weight |
303.31 g/mol |
IUPAC Name |
4-(difluoromethyl)-6-(2-methoxyphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C16H15F2N3O/c1-9-14-11(15(17)18)8-12(19-16(14)21(2)20-9)10-6-4-5-7-13(10)22-3/h4-8,15H,1-3H3 |
InChI Key |
OOZNHQDFAVUQRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3OC)C(F)F)C |
Origin of Product |
United States |
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